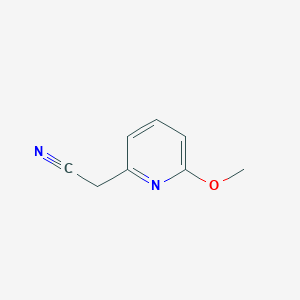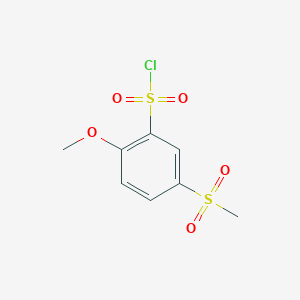![molecular formula C12H15F2N B1462061 (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine CAS No. 1155607-67-2](/img/structure/B1462061.png)
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine
Übersicht
Beschreibung
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, also known as 1-cyclopropylethyldifluoromethylbenzeneamine, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is unique due to its cyclopropyl ring structure, which is a rare occurrence in organic compounds. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Aminolysis Reactions
- Aminolysis reactions involving cyclopropyl and difluorophenyl derivatives have been studied, showing success under certain conditions. Reactions with sterically unshielded amines in high dielectric permittivity media are particularly notable, highlighting the importance of reaction conditions and reagent selection in organic synthesis (Novakov et al., 2017).
Protecting Groups for Amines
- The development of new protecting groups for amines, such as the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, provides valuable tools for synthetic chemistry. These groups are orthogonal to commonly used ones and offer resistance to a variety of chemical conditions (Snider & Wright, 2011).
Ring-Opening Reactions
- Studies on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles contribute to the synthesis of complex molecules, including drugs. Such methodologies enable the enantioselective synthesis of significant pharmacological agents (Lifchits & Charette, 2008).
Photochemical Reactions
- Research on the photochemical reactions of polycyanocyclopropanes with amines demonstrates the potential for novel synthetic pathways through formal extrusion processes. This work provides insights into the mechanisms of photochemical transformations (Tomioka & Kanda, 1990).
Organometallic Chemistry
- The synthesis of low-valent aminopyridinato chromium methyl complexes via various methods, including reductive alkylation and oxidative addition, has implications for the development of new catalytic processes. Such research expands the utility of chromium complexes in organic transformations (Noor, Schwarz, & Kempe, 2015).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(2,6-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-8(9-5-6-9)15-7-10-11(13)3-2-4-12(10)14/h2-4,8-9,15H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFRMMPQSQAGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E)-2-(3-Pyridinyl)vinyl]boronic acid](/img/structure/B1461980.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)

![4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1461984.png)







![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)